Malonyl coenzyme a x lithium salt

Description

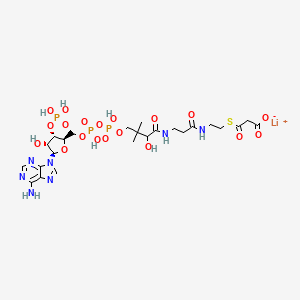

Malonyl coenzyme A lithium salt (CAS: 108347-84-8) is a coenzyme A derivative formed through the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC) . Its molecular formula is C₂₄H₃₈N₇O₁₉P₃S·xLi⁺, with a molecular weight of approximately 860.52–861.53 g/mol . This compound is a critical substrate in fatty acid synthesis, where it donates two-carbon units during chain elongation catalyzed by fatty acid synthase (FAS) . Additionally, it regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1), a mitochondrial enzyme responsible for transporting fatty acids into mitochondria for β-oxidation . Beyond lipid metabolism, malonyl-CoA lithium salt facilitates α-ketoglutarate transport across mitochondrial membranes and has implications in cancer research due to its role in apoptosis under conditions of FAS inhibition .

As a biochemical reagent, it is commercially available with ≥90%–98% purity (HPLC-grade) and is soluble in water (50 mg/mL) . Its applications span metabolic disorder studies, diabetes research, and pharmaceutical development .

Properties

IUPAC Name |

lithium;3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);/q;+1/p-1/t12-,17-,18-,19?,23-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTSHYOBTPYHEG-GFNRJECOSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37LiN7O19P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Malonyl coenzyme a x lithium salt involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the aminopurinyl group through a series of phosphorylation reactions. The final steps involve the incorporation of the lithium ion and the formation of the sulfanyl and oxopropanoate groups. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxopropanoate group can be reduced to form alcohols.

Substitution: The aminopurinyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Metabolic Studies

Mal-CoA Li is pivotal in understanding lipid metabolism, particularly in the regulation of fatty acid synthesis. It helps researchers investigate how cells utilize energy and store fats. For example, studies have shown that elevated levels of malonyl-CoA can inhibit fatty acid synthase (FASN), leading to apoptosis in cancer cells by disrupting their metabolic pathways .

Biochemical Pathways

The compound is essential for studying malonylation processes within various biochemical pathways. Malonylation can influence protein function and cellular signaling, making it a critical area of research for understanding diseases related to metabolic dysregulation .

Drug Development

In pharmaceutical research, Mal-CoA Li serves as a substrate for enzyme assays that measure the activity of malonyl-CoA-dependent enzymes. This application is crucial for developing drugs targeting metabolic disorders, such as obesity and diabetes .

Enzyme Activity Research

Mal-CoA Li is used extensively in enzyme assays to evaluate the activity of enzymes involved in metabolic regulation. For instance, it has been utilized to study the inhibition effects on mTORC1 activity in various cell types, providing insights into metabolic control mechanisms .

Food Science

In food technology, Mal-CoA Li aids researchers in examining the effects of fatty acid composition on food quality and preservation. This application is vital for enhancing product development and ensuring food safety .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The aminopurinyl group is known to interact with nucleic acids, potentially affecting DNA and RNA synthesis. The phosphorylation groups may play a role in cellular energy transfer and signaling. The lithium ion can influence neurotransmitter release and neuronal activity, making it of interest in neurological research.

Comparison with Similar Compounds

Key Observations:

- Malonyl-CoA vs. Acetyl-CoA : While acetyl-CoA initiates fatty acid synthesis, malonyl-CoA extends carbon chains during elongation. Malonyl-CoA also uniquely regulates fatty acid oxidation via CPT1 inhibition, whereas acetyl-CoA primarily fuels the TCA cycle .

- Malonyl-CoA vs. Palmitoyl/Oleoyl-CoA : Palmitoyl- and oleoyl-CoA are long-chain fatty acyl-CoA esters involved in β-oxidation and membrane lipid synthesis, contrasting with malonyl-CoA’s role in biosynthesis and metabolic signaling .

- Unique Role of Malonyl-CoA : Its ability to modulate α-ketoglutarate transport and induce apoptosis in cancer cells under FAS inhibition distinguishes it from other CoA derivatives .

Research and Clinical Implications

- Metabolic Disorders : Malonyl-CoA decarboxylase (MCD) deficiency, a rare metabolic disorder, results in malonic aciduria due to impaired malonyl-CoA breakdown. Comparatively, defects in palmitoyl-CoA metabolism are linked to muscular dystrophy and cardiomyopathy .

- Therapeutic Targets : Malonyl-CoA’s inhibition of CPT1 is leveraged in diabetes research to enhance glucose utilization, whereas palmitoyl-CoA’s role in β-oxidation makes it a target for lipid-lowering therapies .

- Industrial Use: Malonyl-CoA lithium salt is utilized in polyketide synthesis for antibiotic production, while acetyl-CoA is critical in biomanufacturing pathways like mevalonate for isoprenoids .

Stability and Commercial Availability

- Malonyl-CoA Lithium: Stable at −20°C; available as 1–25 mg aliquots (Santa Cruz Biotechnology, MedChemExpress) .

- Acetyl-CoA : Less stable in solution; sold as lyophilized powder (Sigma-Aldrich, Cayman Chemical) .

- CoA Trilithium Salt : Higher solubility in aqueous buffers; used in enzymatic assays at 25–100 mg scales .

Biological Activity

Malonyl coenzyme A (malonyl-CoA) is a crucial metabolite involved in various biochemical pathways, particularly in fatty acid synthesis and regulation. The lithium salt form of malonyl-CoA has garnered attention for its biological activities, particularly in cancer research and metabolic regulation.

Overview of Malonyl-CoA

Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC), which catalyzes the carboxylation process. This compound serves as a building block for fatty acid synthesis, where it combines with acetyl-CoA to form longer-chain fatty acids via the action of fatty acid synthase (FASN) . Additionally, malonyl-CoA plays a role in the transport of α-ketoglutarate across mitochondrial membranes and is involved in polyketide synthesis .

1. Regulation of mTORC1 Activity

Recent studies indicate that malonyl-CoA acts as an endogenous ATP-competitive inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). This regulation is significant as mTORC1 is a central player in controlling cell growth and metabolism. Elevated levels of malonyl-CoA can inhibit mTORC1 activity, linking fatty acid synthesis to overall cellular biosynthetic output . Specifically, malonyl-CoA binds directly to the mTOR catalytic pocket, affecting its activity and thus influencing cell growth under nutrient-sufficient conditions .

2. Impact on Cancer Cell Metabolism

Malonyl-CoA has been implicated in cancer cell biology. High levels of this metabolite are associated with apoptosis in cancer cells, particularly when FASN is inhibited. This suggests that manipulating malonyl-CoA levels could be a therapeutic strategy for targeting cancer cell survival mechanisms . For instance, studies demonstrated that exogenous addition of malonyl-CoA significantly reduced mTORC1 activity in various human cancer cell lines, indicating its potential as a metabolic regulator in oncology .

3. Role in Mitochondrial Metabolism

The enzyme ACSF3 synthesizes malonyl-CoA within mitochondria, highlighting its role in organelle-specific metabolism. Knockout studies have shown that ACSF3 is essential for mitochondrial malonyl-CoA metabolism, affecting protein malonylation and overall mitochondrial function . This suggests that malonyl-CoA is not only crucial for fatty acid synthesis but also plays a vital role in regulating metabolic processes within mitochondria.

Case Study 1: Malonyl-CoA and Cancer Cell Apoptosis

In a study examining breast cancer cells (MCF-7), researchers found that inhibiting FASN led to increased levels of malonyl-CoA, which subsequently induced apoptosis. The study highlighted that this effect was mediated through the downregulation of mTORC1 activity, establishing a direct link between fatty acid metabolism and cancer cell survival .

Case Study 2: Metabolic Regulation via ACSF3

Another investigation into ACSF3 knockout mice revealed that the absence of this enzyme resulted in impaired mitochondrial metabolism and increased levels of malonate. This study underscored the importance of malonyl-CoA in regulating lysine malonylation on mitochondrial proteins, which is critical for maintaining metabolic homeostasis .

Table 1: Properties of Malonyl Coenzyme A Lithium Salt

| Property | Value |

|---|---|

| Chemical Formula | C₂₄H₃₇N₇O₁₉P₃SLi |

| Molecular Weight | 859.6 g/mol |

| Purity | ≥90% |

| Storage Temperature | Freezer |

| CAS Number | 108347-84-8 |

Table 2: Effects of Malonyl-CoA on mTORC1 Activity

| Cell Type | Treatment | Effect on mTORC1 Activity |

|---|---|---|

| HEK293FT | Exogenous Malonyl-CoA | Significant decrease |

| MCF-7 (Breast Cancer) | FASN Inhibition | Induces apoptosis |

| U2OS (Osteosarcoma) | Malonyl-CoA Addition | Reduced growth |

Q & A

Q. What is the biochemical role of malonyl-CoA lithium salt in fatty acid synthesis, and how is it experimentally quantified?

Malonyl-CoA lithium salt serves as a critical substrate for fatty acid synthase (FAS), enabling the NADPH-dependent condensation of acetyl-CoA and malonyl-CoA to produce palmitate . To quantify its levels in metabolic studies, researchers often employ radiolabeled isotopes (e.g., [1,3-14C] or [2-14C] malonyl-CoA) combined with liquid chromatography-mass spectrometry (LC-MS) for precise detection . Stability during experiments requires storage at −20°C in aliquots to avoid freeze-thaw degradation, with solubility optimized in PBS (pH 7.2) at 10 mg/mL .

Q. How should malonyl-CoA lithium salt be prepared and stored to ensure stability in cell culture studies?

Dissolve the compound in sterile, deionized water at 50 mg/mL, followed by filtration (0.22 µm) to remove particulates. For long-term storage, aliquot into single-use volumes and store at −20°C (1-month stability) or −80°C (6-month stability). Avoid repeated thawing, as this accelerates hydrolysis of the thioester bond, reducing activity . For intracellular delivery in lipid metabolism studies, combine with permeabilization agents like digitonin to enhance uptake .

Advanced Research Questions

Q. What experimental evidence supports the dual regulatory role of malonyl-CoA in fatty acid metabolism, and how can contradictions be resolved?

Malonyl-CoA lithium salt acts as both a substrate for FAS and an inhibitor of carnitine palmitoyltransferase 1 (CPT1), which regulates mitochondrial fatty acid oxidation. High concentrations (>10 µM) block CPT1, suppressing β-oxidation, while lower levels permit lipid catabolism . Contradictions arise in cancer models where FAS inhibition paradoxically elevates malonyl-CoA, inducing apoptosis via ER stress pathways . To resolve this, use isotopic tracing (e.g., 13C-glucose) to distinguish contributions from de novo synthesis versus dietary lipids .

Q. How does malonyl-CoA lithium salt exclusively function as an extender unit in bacterial aromatic polyketide biosynthesis?

In Streptomyces spp., malonyl-CoA is selectively incorporated by acyltransferase domains (ATDs) of polyketide synthases (PKSs) due to structural compatibility with ATD active sites. Mutagenesis studies replacing ATD residues (e.g., Ser92Ala in Streptomyces glaucescens) abolish malonyl-CoA specificity, confirming its unique role . For in vitro reconstitution, supplement assays with 1 mM malonyl-CoA and monitor elongation via HPLC .

Q. What methodological challenges arise when studying malonyl-CoA’s role in mitochondrial-cytosolic crosstalk, and how are they addressed?

Compartmentalization poses challenges, as cytosolic malonyl-CoA regulates lipogenesis, while mitochondrial pools influence oxidation. To isolate contributions, use subcellular fractionation coupled with malonyl-CoA immunocapture . Alternatively, employ CPT1-knockout models or malonyl-CoA decarboxylase (MCD) inhibitors (e.g., CBM-301106) to modulate mitochondrial pools . Confounding factors like pH-dependent degradation require buffered solutions (pH 6.5–7.5) during extraction .

Data Interpretation and Technical Notes

- Purity Considerations : Batch variability (≥90% by HPLC) impacts reproducibility; always request Certificate of Analysis (CoA) for lot-specific activity .

- Artifact Mitigation : Malonyl-CoA degrades into free CoA and malonate under basic conditions. Include 1 mM DTT in buffers to stabilize the thioester bond .

- Cross-Validation : Confirm findings using orthogonal methods (e.g., malonyl-CoA levels via LC-MS and CPT1 activity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.